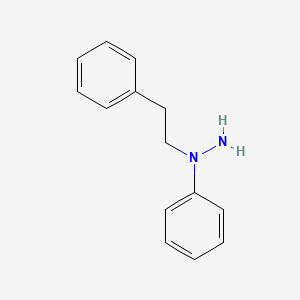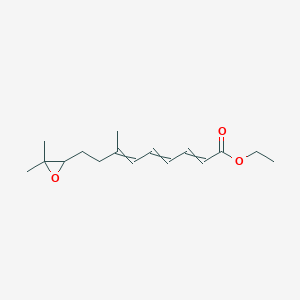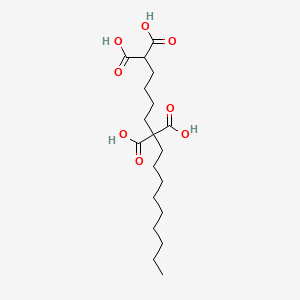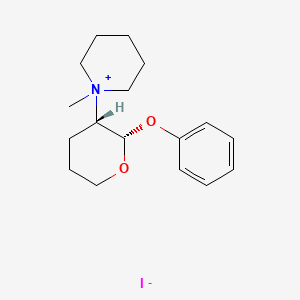
cis-1-Methyl-1-(2-phenoxytetrahydro-2H-pyran-3-yl)piperidinium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
cis-1-Methyl-1-(2-phenoxytetrahydro-2H-pyran-3-yl)piperidinium iodide: is a complex organic compound that features a piperidinium core substituted with a phenoxytetrahydro-2H-pyran moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of cis-1-Methyl-1-(2-phenoxytetrahydro-2H-pyran-3-yl)piperidinium iodide typically involves multi-step organic reactions. One common method includes the reaction of 1-methylpiperidine with 2-phenoxytetrahydro-2H-pyran-3-yl iodide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of temperature, pressure, and reaction time to ensure high yield and purity. The use of catalysts and solvents that can be easily removed or recycled is also common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy group, leading to the formation of quinones.
Reduction: Reduction reactions can occur at the piperidinium ring, converting it to a piperidine derivative.
Substitution: The iodide ion can be substituted with other nucleophiles, such as hydroxide or amine groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted piperidinium compounds.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of complex heterocyclic compounds.
Biology: In biological research, it may be used as a ligand in receptor studies or as a precursor in the synthesis of biologically active molecules.
Industry: In the industrial sector, it can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of cis-1-Methyl-1-(2-phenoxytetrahydro-2H-pyran-3-yl)piperidinium iodide involves its interaction with molecular targets such as enzymes or receptors. The phenoxy group can participate in hydrogen bonding and π-π interactions, while the piperidinium ring can engage in ionic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
- 1-Methyl-1-(2-phenoxytetrahydro-2H-pyran-3-yl)piperidinium chloride
- 1-Methyl-1-(2-phenoxytetrahydro-2H-pyran-3-yl)piperidinium bromide
Uniqueness: The iodide variant is unique due to the presence of the iodide ion, which can influence the compound’s reactivity and solubility. The iodide ion can also participate in specific interactions that are not possible with chloride or bromide ions.
Propiedades
Número CAS |
64647-11-6 |
|---|---|
Fórmula molecular |
C17H26INO2 |
Peso molecular |
403.3 g/mol |
Nombre IUPAC |
1-methyl-1-[(2S,3S)-2-phenoxyoxan-3-yl]piperidin-1-ium;iodide |
InChI |
InChI=1S/C17H26NO2.HI/c1-18(12-6-3-7-13-18)16-11-8-14-19-17(16)20-15-9-4-2-5-10-15;/h2,4-5,9-10,16-17H,3,6-8,11-14H2,1H3;1H/q+1;/p-1/t16-,17-;/m0./s1 |
Clave InChI |
IHXPTGLFABPXJI-QJHJCNPRSA-M |
SMILES isomérico |
C[N+]1(CCCCC1)[C@H]2CCCO[C@H]2OC3=CC=CC=C3.[I-] |
SMILES canónico |
C[N+]1(CCCCC1)C2CCCOC2OC3=CC=CC=C3.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


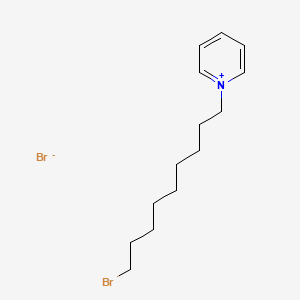
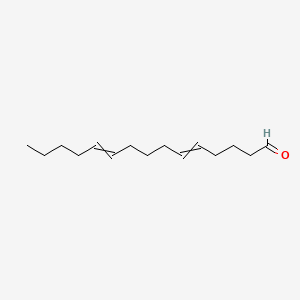

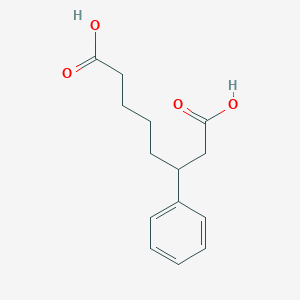
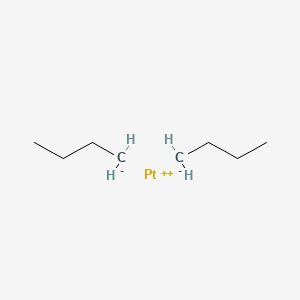
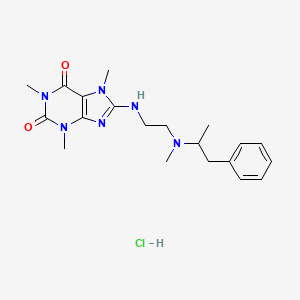
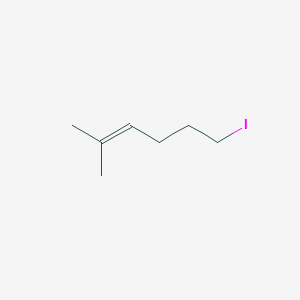
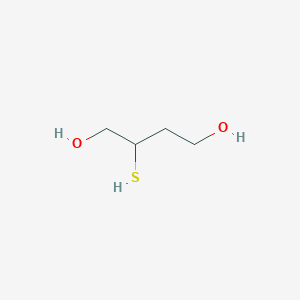
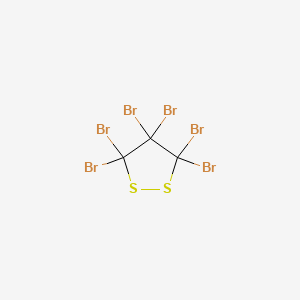
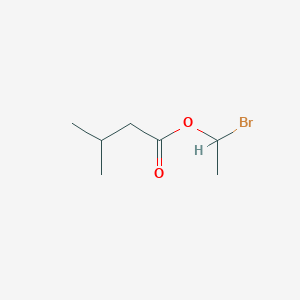
![4-[(2-Amino-4-oxo-1,4-dihydroquinazolin-6-yl)methoxy]benzoic acid](/img/structure/B14490946.png)
